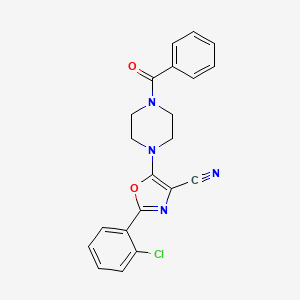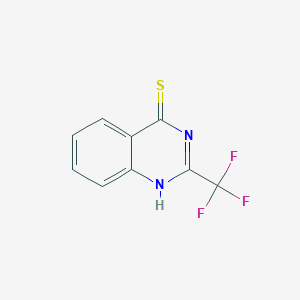
2-(Trifluoromethyl)quinazoline-4-thiol
説明
2-(Trifluoromethyl)quinazoline-4-thiol is a chemical compound with the molecular formula C9H5F3N2S . It has a molecular weight of 230.21 . The IUPAC name for this compound is 2-(trifluoromethyl)-4(3H)-quinazolinethione .
Synthesis Analysis
While specific synthesis methods for 2-(Trifluoromethyl)quinazoline-4-thiol were not found in the search results, a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines has been developed for the synthesis of valuable 2-(trifluoromethyl)quinazolin-4(3H)-ones .Molecular Structure Analysis
The InChI code for 2-(Trifluoromethyl)quinazoline-4-thiol is 1S/C9H5F3N2S/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-(Trifluoromethyl)quinazoline-4-thiol is a solid with a melting point of 215-217°C or 129°C . The boiling point is predicted to be 258.5°C at 760 mmHg . The compound has a predicted density of 1.5 g/cm3 and a predicted refractive index of n20D 1.60 .科学的研究の応用
Anticancer Agent Development
2-(Trifluoromethyl)quinazoline-4-thiol: derivatives have been explored as potential anticancer agents. Research indicates that these compounds can act as Werner (WRN) helicase inhibitors . The inhibition of WRN helicase is significant because it plays a crucial role in DNA repair and replication. By targeting this enzyme, the compounds can induce genomic instability in cancer cells, leading to their death .
Tubulin Polymerization Inhibition
These derivatives have shown the ability to inhibit tubulin polymerization . This is a critical mechanism for cancer treatment as it disrupts the cellular microtubule networks, which are essential for cell division. By targeting the colchicine site, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis .
Anti-Angiogenesis Activity
The compounds derived from 2-(Trifluoromethyl)quinazoline-4-thiol have been found to possess anti-angiogenic properties . Angiogenesis is the process of new blood vessel formation, which is a key factor in tumor growth and metastasis. By inhibiting angiogenesis, these compounds can effectively starve the tumor of nutrients and oxygen, hindering its growth .
Structural Optimization for Targeted Therapy
The structural optimization of 2-(Trifluoromethyl)quinazoline-4-thiol derivatives allows for the creation of more potent and selective anticancer agents . Through careful design, these compounds can be tailored to target specific cancer cell lines, increasing their efficacy and reducing side effects .
Study of DNA Damage Response (DDR)
These compounds are valuable tools for studying the DNA damage response in cancer cells . DDR is a protective mechanism that maintains genomic integrity. By using these derivatives as probes, researchers can better understand how cancer cells respond to DNA damage and develop new strategies to exploit these pathways for cancer treatment .
Exploration of Cell Metabolism and Oxidative Stress
The role of 2-(Trifluoromethyl)quinazoline-4-thiol in cell metabolism and oxidative stress is another area of interest. Since oxidative stress can lead to DNA damage, these compounds can be used to study how cells manage oxidative stress and the potential therapeutic applications of modulating these pathways .
作用機序
Target of Action
The primary target of 2-(Trifluoromethyl)quinazoline-4-thiol is the Werner (WRN) helicase . This enzyme plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability and cell death, particularly in cancer cells .
Mode of Action
2-(Trifluoromethyl)quinazoline-4-thiol interacts with its target by inhibiting the activity of the WRN helicase . This inhibition disrupts the normal function of the enzyme, leading to an accumulation of DNA damage and replication stress in the cells .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways related to DNA replication and repair. This includes the base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) pathways . The disruption of these pathways leads to an accumulation of DNA damage, promoting cell death .
Result of Action
The action of 2-(Trifluoromethyl)quinazoline-4-thiol results in the disruption of cellular microtubule networks, cell cycle arrest at the G2/M phase, induction of cell apoptosis, and inhibition of angiogenesis . These effects contribute to its potential anticancer activity .
特性
IUPAC Name |
2-(trifluoromethyl)-1H-quinazoline-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2S/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZGELKZXNHIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)N=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326591 | |
| Record name | 2-(trifluoromethyl)-1H-quinazoline-4-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828931 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Trifluoromethyl)quinazoline-4-thiol | |
CAS RN |
35982-23-1 | |
| Record name | 2-(trifluoromethyl)-1H-quinazoline-4-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)quinazoline-4-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2953281.png)


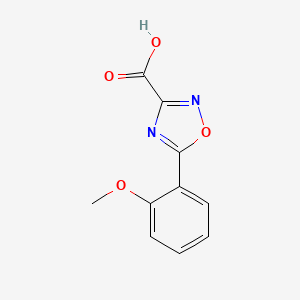
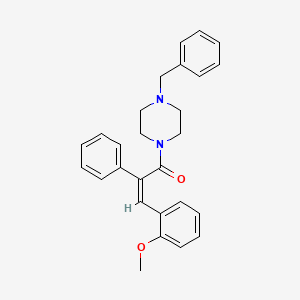

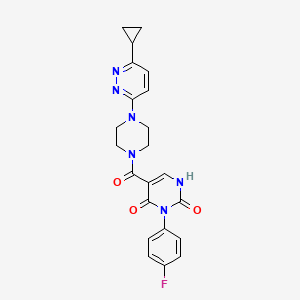
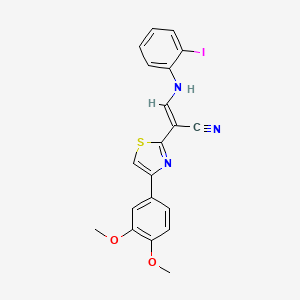
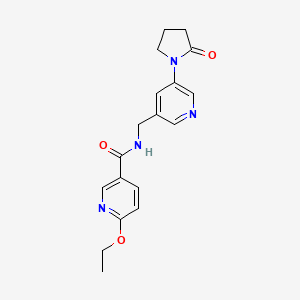
![[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide](/img/structure/B2953296.png)


